molecular formula C20H19FN6O B601084 N-Desmethyl Dovitinib CAS No. 668432-44-8

N-Desmethyl Dovitinib

Katalognummer: B601084
CAS-Nummer: 668432-44-8
Molekulargewicht: 378.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl Dovitinib is a derivative of Dovitinib, a multi-targeted tyrosine kinase inhibitor. It has gained significant attention in the field of drug development due to its potential therapeutic effects, particularly in cancer treatment. The compound is known for its ability to inhibit checkpoint kinase 1, making it a valuable candidate for combination therapy in oncology .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Dovitinib has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of tyrosine kinase inhibitors.

    Biology: The compound is studied for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

    Medicine: this compound is investigated for its therapeutic potential in treating various cancers, including breast cancer and renal cell carcinoma.

    Industry: It is used in the development of new cancer therapies and in combination with other drugs to enhance therapeutic efficacy.

Wirkmechanismus

Target of Action

N-Desmethyl Dovitinib, like its parent compound Dovitinib, is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of this compound include vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGF) . These receptors play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This multi-targeted approach results in a broader spectrum of action against various cancers, including acute myeloid leukemia (AML) and multiple myeloma .

Biochemical Pathways

The inhibition of VEGF, FGF, and PDGF receptors by this compound affects several key biochemical pathways involved in tumor growth and angiogenesis . By blocking these receptors, this compound disrupts the signaling pathways that promote cell proliferation and angiogenesis, thereby inhibiting tumor growth .

Pharmacokinetics

The majority of the administered dose is recovered in feces, suggesting high oral absorption . Dovitinib is eliminated predominantly via oxidative metabolism . These properties likely influence the bioavailability and pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the inhibition of tumor growth and angiogenesis . By inhibiting the activity of VEGF, FGF, and PDGF receptors, this compound disrupts the signaling pathways that promote cell proliferation and angiogenesis, leading to the inhibition of tumor growth .

Biochemische Analyse

Biochemical Properties

N-Desmethyl Dovitinib interacts with multiple enzymes, proteins, and other biomolecules. It is known to inhibit multiple kinases associated with different cancers, including acute myeloid leukemia (AML) and multiple myeloma . The nature of these interactions involves the inhibition of the enzymatic activity of these kinases, thereby disrupting the biochemical reactions they catalyze .

Cellular Effects

This compound has shown significant antitumor activity in various cell lines. It has been reported to suppress cell proliferation and induce apoptosis in colorectal cancer cells . In hepatocellular carcinoma cells, it has been shown to induce apoptosis and overcome resistance to other treatments .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of multiple RTKs, leading to disruption of the signaling pathways these kinases are involved in . This includes the inhibition of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors .

Temporal Effects in Laboratory Settings

Over time, this compound has shown consistent antitumor activity in laboratory settings. It has been observed to maintain its stability and effectiveness over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. For instance, in a study involving osteosarcoma models, treatment with Dovitinib increased the median survival time by 50% compared to control animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is predominantly eliminated via oxidative metabolism, with primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety .

Transport and Distribution

This compound is well absorbed and extensively distributed within cells and tissues. It has a high apparent volume of distribution, indicating that it distributes extensively to tissues .

Vorbereitungsmethoden

The synthesis of N-Desmethyl Dovitinib involves several steps, starting from the parent compound, Dovitinib. The preparation typically includes the following steps:

    Dealkylation: The removal of a methyl group from Dovitinib to produce this compound.

    Purification: The product is purified using chromatographic techniques to ensure high purity.

    Characterization: The final compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

N-Desmethyl Dovitinib undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

N-Desmethyl Dovitinib is unique due to its specific inhibition of checkpoint kinase 1 and its potential for combination therapy in cancer treatment. Similar compounds include:

    Dovitinib: The parent compound, which also inhibits multiple tyrosine kinases but has a broader target profile.

    Lenvatinib: Another tyrosine kinase inhibitor used in cancer treatment, but with different target specificity.

    Sorafenib: A kinase inhibitor used in hepatocellular carcinoma, with a different mechanism of action compared to this compound.

This compound stands out due to its specific molecular targets and its potential for use in combination therapies, making it a valuable compound in the field of oncology research.

Eigenschaften

IUPAC Name

4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUNJGIEUWMQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747550
Record name (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668432-44-8
Record name (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethyldovitinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl Dovitinib
Reactant of Route 2
N-Desmethyl Dovitinib
Reactant of Route 3
N-Desmethyl Dovitinib
Reactant of Route 4
N-Desmethyl Dovitinib
Reactant of Route 5
Reactant of Route 5
N-Desmethyl Dovitinib
Reactant of Route 6
Reactant of Route 6
N-Desmethyl Dovitinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.